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Compound of Interest

Compound Name: Prenyl formate

CAS No.: 68480-28-4

Cat. No.: B1596400

Get Quote

Introduction & Structural Framework
Prenyl formate (3-methyl-2-buten-1-yl formate) is a significant hemiterpene ester used widely

in the flavor and fragrance industry for its ethereal, rum-like, and green-fruity notes. Beyond its

organoleptic properties, it serves as a critical intermediate in the synthesis of complex

terpenes.

Accurate spectroscopic characterization is challenging due to the potential for isomerization

(thermal rearrangement to the tertiary isomer, prenyl

dimethylvinylcarbinyl) and the volatility of the compound. This guide provides a self-validating
analytical framework using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear
Magnetic Resonance (NMR).

Structural Analysis[1][2][3]
IUPAC Name: 3-methylbut-2-enyl formate
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Molecular Formula:

Molecular Weight: 114.14 g/mol

Degree of Unsaturation: 2 (1 Carbonyl + 1 Alkene)
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 Alkyl Chain
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Figure 1: Structural decomposition of Prenyl Formate.

Mass Spectrometry (MS): The Fingerprint
In Electron Ionization (EI, 70 eV), aliphatic esters usually show weak molecular ions. However,

prenyl esters exhibit a distinct fragmentation pattern driven by the exceptional stability of the

allylic cation.

Fragmentation Logic
The spectrum is dominated by the cleavage of the alkyl-oxygen bond. The formate group is

lost, and the charge is retained on the prenyl fragment (dimethylallyl cation), which is

resonance-stabilized.

Key Diagnostic Peaks:

m/z Intensity Assignment Mechanism

| 114 | < 1% |

| Molecular Ion (Very weak/absent) | | 85 | < 5% |

| Loss of formyl radical (Rare) | | 69 | 100% |
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| Base Peak. Prenyl cation (Dimethylallyl cation). | | 41 | ~60% |

| Allyl cation (Secondary fragmentation of m/z 69). | | 29 | ~20% |

| Formyl cation. |

Fragmentation Pathway Diagram

Molecular Ion
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Figure 2: Primary fragmentation pathway under EI (70 eV) conditions.

Infrared Spectroscopy (IR): Functional Group
Validation
IR serves as the primary "gatekeeper" for purity, ensuring the esterification is complete

(absence of broad OH stretch from precursor prenol) and the formate group is intact.

Experimental Mode: ATR (Attenuated Total Reflectance) or Thin Film (Neat).
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Frequency (

)
Intensity Vibration Mode Diagnostic Value

1720 - 1730 Strong C=O Stretch

Characteristic of

saturated/conjugated

esters. Formates often

appear slightly lower

than acetates.

1160 - 1180 Strong C-O-C Stretch

"Ester rule" band.

Confirms the ester

linkage.

1670 - 1675 Weak/Med C=C Stretch

Trisubstituted alkene.

Often weak due to low

dipole change.

2910 - 2980 Medium
C-H Stretch (

)

Methyl/Methylene

groups.

3030 Weak
=C-H Stretch (

)

Vinylic proton stretch

(indicates

unsaturation).

Quality Control Note: A broad peak at 3300-3400

indicates unreacted prenol (alcohol impurity).

Nuclear Magnetic Resonance (NMR): The
Connectivity Map
NMR provides the definitive structural proof. The formate proton is a unique singlet that

appears very far downfield, distinguishing it from all other common esters (acetates,

propionates).

NMR Data (300/400 MHz, )
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

8.08 Singlet (s) 1H H-C=O

Formyl proton.

Highly

deshielded.

Distinctive for

formates.

5.40 Triplet (t) 1H =CH-

Vinylic proton.

Coupled to the

adjacent

(

Hz).

4.67 Doublet (d) 2H
-O-CH

-

Allylic methylene.

Deshielded by

oxygen.

1.76 Singlet (s) 3H

=C(CH

)

cis-Methyl

relative to chain.

1.73 Singlet (s) 3H

=C(CH

)

trans-Methyl

relative to chain.

Note: The two methyl groups are chemically non-equivalent due to the double bond rigidity,

appearing as two closely spaced singlets or a finely split doublet.

NMR Data (75/100 MHz, )
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Shift (

ppm)
Carbon Type Assignment

161.0 Quaternary (C=O) Formyl Carbon.

139.5 Quaternary (=C<) Trisubstituted alkene carbon.

118.5 Methine (=CH) Vinylic carbon.

61.5
Methylene (-CH

-)
Oxygen-bound carbon.

25.8
Methyl (-CH

)
Methyl trans to chain.

18.0
Methyl (-CH

)
Methyl cis to chain.

NMR Assignment Workflow
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Figure 3: Rapid identification logic using 1H NMR markers.

Experimental Protocols
To ensure the reproducibility of the spectral data above, the following synthesis and preparation

protocols are recommended.

Enzymatic Synthesis (Green Chemistry Route)
This method prevents thermal isomerization and acid-catalyzed rearrangement.
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Reagents: Prenol (3-methyl-2-buten-1-ol), Formic acid, Novozym 435 (immobilized Candida

antarctica Lipase B).

Procedure:

Mix Prenol (10 mmol) and Formic acid (15 mmol) in hexane (solvent-free is also possible).

Add Novozym 435 (10% w/w of substrate).

Incubate at 40°C with orbital shaking (200 rpm) for 4-6 hours.

Purification: Filter enzyme; wash organic phase with saturated

(to remove excess acid), dry over

, and concentrate in vacuo.

Yield: Typically >90%.

Sample Preparation for Spectroscopy
NMR: Dissolve ~10 mg of sample in 0.6 mL

(99.8% D). Use TMS (0.00 ppm) as internal reference.

MS: Dilute 1

L sample in 1 mL Methanol or Hexane. Inject 1

L into GC-MS (Split 1:50).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemdata.nist.gov [chemdata.nist.gov]

2. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

3. spectrabase.com [spectrabase.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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